Inhibition Mechanism Type: DAS Is Uncompetitive with Respect to K+, Distinct from SA-B, Omeprazole, and SCH 28080
In the same study using hog gastric H+,K+-ATPase, diacetylscopadol (DAS) was characterized as an uncompetitive inhibitor with respect to the activating cation K+, whereas its parent compound scopadulcic acid B (SA-B) acted as a mixed-type inhibitor, omeprazole was an irreversible inhibitor, and SCH 28080 was a reversible competitive inhibitor with respect to K+ [1]. This mechanistic differentiation is quantitative: the uncompetitive pattern means DAS binds exclusively to the enzyme-substrate (K+) complex, not to the free enzyme, providing a fundamentally different inhibition profile [1].
| Evidence Dimension | Inhibition mechanism type with respect to K+ |
|---|---|
| Target Compound Data | Uncompetitive (binds to E2PK form only) |
| Comparator Or Baseline | SA-B: mixed-type (binds E2K form); Omeprazole: irreversible; SCH 28080: reversible competitive |
| Quantified Difference | Qualitative mechanistic distinction: uncompetitive vs. mixed-type vs. irreversible vs. competitive |
| Conditions | Hog gastric H+,K+-ATPase preparation; K+-dependent ATP hydrolysis assay (J Biol Chem 1990;265:22167-22173) |
Why This Matters
An uncompetitive inhibitor targets a specific enzyme intermediate, enabling precise dissection of the pump's catalytic cycle and offering a distinct pharmacological profile for selection in mechanistic studies where mixed-type or irreversible inhibition would confound interpretation.
- [1] Asano S, Mizutani M, Hayashi T, Morita N, Takeguchi N. Reversible inhibitions of gastric H+,K+-ATPase by scopadulcic acid B and diacetyl scopadol. New biochemical tools of H+,K+-ATPase. J Biol Chem. 1990;265(36):22167-22173. PMID: 2176205. View Source
